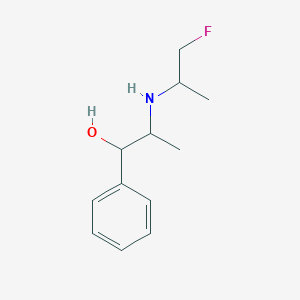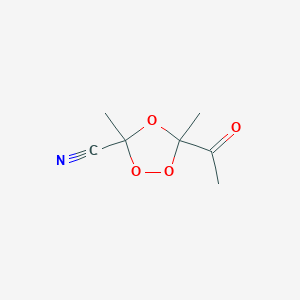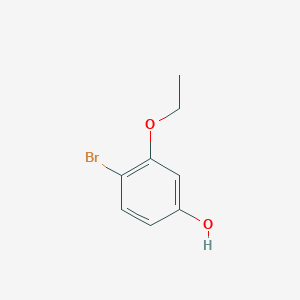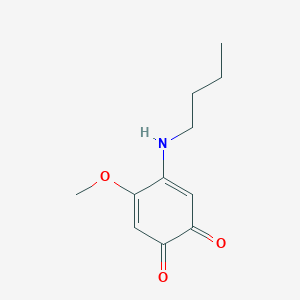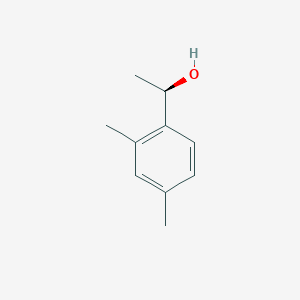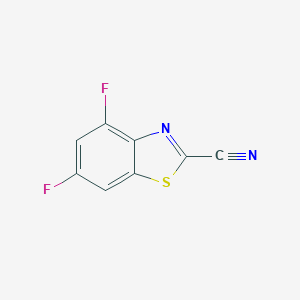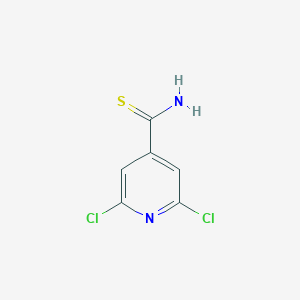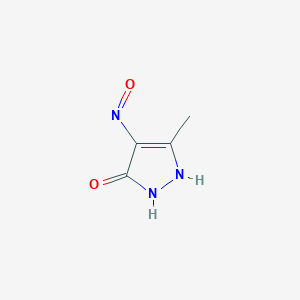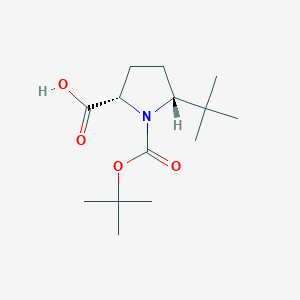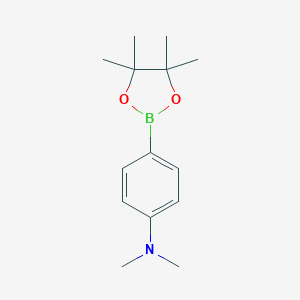![molecular formula C9H15NO B065584 (1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene CAS No. 179922-77-1](/img/structure/B65584.png)
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene, commonly known as MPAH, is a bicyclic compound that belongs to the class of azabicyclo compounds. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of MPAH is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. MPAH has also been found to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
MPAH has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. MPAH has also been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This can lead to an increase in the levels of neurotransmitters, such as dopamine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MPAH has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It also exhibits a range of pharmacological activities, which makes it a useful tool for investigating the mechanisms of action of various drugs and neurotransmitters. However, MPAH also has some limitations. It has a relatively low potency compared to other drugs, which can make it difficult to observe its effects at low concentrations. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on MPAH. One area of interest is the development of more potent analogs of MPAH, which could be used as therapeutic agents for the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of MPAH on the brain, which could provide insights into the mechanisms of action of other drugs and neurotransmitters. Finally, the development of new methods for synthesizing MPAH could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
MPAH can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis process involves the use of various reagents and catalysts, including sodium hydride, 2-bromo-1-propanol, and 1,3-dibromo-5,5-dimethylhydantoin. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MPAH has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. MPAH has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
179922-77-1 |
|---|---|
Produktname |
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C9H15NO/c1-3-6-10-7-4-5-8(11-2)9(7)10/h4-5,7-9H,3,6H2,1-2H3/t7-,8-,9-,10?/m1/s1 |
InChI-Schlüssel |
AJBFKTZAQFBOIA-PBVVMKELSA-N |
Isomerische SMILES |
CCCN1[C@H]2[C@@H]1[C@@H](C=C2)OC |
SMILES |
CCCN1C2C1C(C=C2)OC |
Kanonische SMILES |
CCCN1C2C1C(C=C2)OC |
Synonyme |
6-Azabicyclo[3.1.0]hex-2-ene,4-methoxy-6-propyl-,(1alpha,4alpha,5alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



